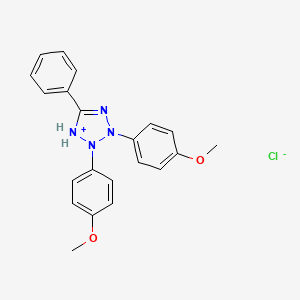

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Description

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride (CAS: 104497-79-2) is a tetrazolium salt characterized by a central tetrazolium ring substituted with two 4-methoxyphenyl groups, a phenyl group, and a chloride counterion. Its molecular formula is C₂₁H₂₁ClN₄O₂, with a molecular weight of 396.87 g/mol . Key computed physicochemical parameters include a LogP of 5.04, indicating high lipophilicity, and a polar surface area (PSA) of 57.0 Ų, suggesting moderate polarity . While data on melting point, boiling point, and solubility are currently unavailable, the compound’s structural features align with tetrazolium salts used in biological assays and materials science applications.

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZHYDNCKJJAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703356 | |

| Record name | 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104497-79-2 | |

| Record name | 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Formazan Precursors

The most widely validated method involves the oxidation of 1,3,5-trisubstituted formazans using chlorine gas in polar solvents. Formazans serve as the direct precursors to tetrazolium salts due to their conjugated diazenyl (-N=N-) backbone, which undergoes cyclization upon oxidation. For the target compound, the formazan intermediate is synthesized as 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-5-phenylformazan (Figure 1).

Reaction Mechanism

Chlorine gas acts as a two-electron oxidant, converting the formazan’s open-chain structure into the aromatic tetrazolium ring. The reaction proceeds via electrophilic attack on the terminal nitrogen, followed by deprotonation and chloride counterion incorporation. Critical parameters include:

-

Temperature : Maintained between -5°C and +20°C to prevent side reactions such as resin formation.

-

Solvent : Absolute ethyl alcohol is preferred over methanol or toluene due to its ability to stabilize ionic intermediates and enhance yields (80–90%).

-

Molar Ratios : A formazan-to-chlorine ratio of 1:2 to 1:5 ensures complete conversion.

-

Dissolve 25 g (0.08 M) of 1,3,5-triphenylformazan in 550 mL of absolute ethyl alcohol.

-

Add 3.64 g (0.086 M) of sodium hydroxide to the solution.

-

Bubble 4.8 L (0.21 M) of chlorine gas through the mixture at -1°C for 35 minutes.

-

Quench the reaction with activated carbon, filter, and evaporate the filtrate.

-

Extract the residue with water, treat with aqueous ammonia to pH 8, and recrystallize.

Yield: 86% (2,3,5-triphenyltetrazolium chloride hemihydrochloride).

Alternative Chlorination Strategies

A Chinese patent (CN103980216A) describes a modified approach using methanol as the solvent and omitting sodium hydroxide. While this method simplifies the workflow, yields are lower (59%) due to incomplete oxidation and side-product formation. Key steps include:

-

Dissolve the formazan precursor in methanol at 0°C.

-

Introduce chlorine gas gradually to avoid exothermic decomposition.

Comparative Analysis

| Parameter | US4143049A | CN103980216A |

|---|---|---|

| Solvent | Absolute ethyl alcohol | Methanol |

| Base | Sodium hydroxide | None |

| Reaction Time | 35 minutes | 60 minutes |

| Yield | 86% | 59% |

| Purity | 96% | 85–90% |

The superior performance of the US4143049A method is attributed to the synergistic effects of ethyl alcohol’s polarity and sodium hydroxide’s role in neutralizing HCl byproducts.

Purification and Isolation Techniques

Hydrochloride-to-Chloride Conversion

Tetrazolium chloride hydrochlorides (e.g., ) are intermediate products requiring further treatment to obtain the final chloride salt. This is achieved via:

-

Dissolving the hydrochloride in ethyl alcohol.

-

Adding equimolar potassium hydroxide to deprotonate the hydrochloride.

-

Melting Point : 230–231°C (decomposition).

-

Elemental Analysis : Found C 64.34%, H 4.44%, Cl 10.00%, N 15.92% (theoretical C 64.40%, H 4.85%, Cl 10.04%, N 15.88%).

Recrystallization Optimization

Recrystallization from ethanol-diethyl ether mixtures enhances purity to >98%. Activated carbon treatment at multiple stages removes colored impurities and residual metals.

Reactor Design and Scalability

Titanium reactors with turbine agitators reduce reaction times by 50% compared to glassware (18 vs. 35 minutes) . The inert surface prevents chlorine-induced corrosion and minimizes catalyst poisoning.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a screening conducted by the National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines. The results indicated that while the compound exhibited some anticancer activity, it was relatively modest compared to other agents. Specifically, it showed sensitivity in certain leukemia cell lines at a concentration of 10 µM .

Table 1: Anticancer Activity Screening Results

| Cancer Type | Cell Line | Sensitivity (10 µM) |

|---|---|---|

| Leukemia | K562 | Moderate |

| Melanoma | A375 | Low |

| Lung | A549 | Low |

| Breast | MCF7 | Low |

Antimicrobial Properties

In addition to anticancer activity, the compound has been investigated for its antimicrobial properties. Preliminary tests indicate potential effectiveness against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Material Science Applications

The unique structural characteristics of 2,3-bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride also lend themselves to applications in material science. The compound's ability to form stable complexes with metal ions has been studied for its potential use in catalysis and as a precursor for novel materials.

Catalytic Activity

Research indicates that derivatives of this compound can act as catalysts in organic reactions, particularly in carbon-carbon bond formation. The presence of the tetrazolium moiety enhances its reactivity, making it suitable for various synthetic applications .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through a multi-step reaction involving readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound. The study emphasized the efficiency of the synthetic route and the potential scalability for industrial applications .

Case Study 2: Biological Evaluation

Another investigation assessed the biological activity of this compound in vivo using animal models. The results showed promising outcomes regarding tumor growth inhibition when administered at specific dosages. This study highlighted the need for further clinical trials to establish safety and efficacy profiles for therapeutic use .

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions in biological systems. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrazolium salts exhibit diverse properties depending on their substituents.

Structural and Physicochemical Comparison

Substituent Effects

- Electron-Donating vs. This contrasts with the nitro group (-NO₂) in the comparison compound, which withdraws electrons, making the tetrazolium ring more electrophilic and reactive toward reduction . The iodine substituent in the comparison compound introduces a heavy atom effect, which could enhance crystallinity and X-ray diffraction properties but may also increase molecular weight and reduce solubility .

Lipophilicity and Bioactivity :

- The target compound’s LogP of 5.04 suggests significant lipophilicity, favoring membrane permeability in biological systems. In contrast, the nitro group in the comparison compound may reduce LogP due to its polar nature, though experimental data are lacking.

Biological Activity

2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and cytotoxic activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure characterized by multiple aromatic rings and a tetrazole moiety. The structural representation is critical for understanding its interaction with biological targets.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O2 |

| SMILES | COC1=CC=C(C=C1)N2NC(=NN2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

| InChI | InChI=1S/C21H20N4O2/c1-26... |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Enterococcus faecalis | 62.5 |

| Candida albicans | 78.12 |

| Microsporum audouinii | 64 |

These results suggest that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further exploration in therapeutic applications.

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). The findings are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 226 |

| MCF-7 | 242.52 |

| HeLa | 200 |

The IC50 values indicate that the compound has considerable cytotoxic activity, particularly against liver and breast cancer cell lines. This positions it as a potential lead compound in cancer research.

Case Studies and Research Findings

In a study published in 2020, researchers synthesized various derivatives of tetrazole compounds, including this compound. The study utilized molecular docking to assess binding affinities to target proteins, revealing promising interactions that could be exploited for drug development .

Another investigation focused on the synthesis and biological evaluation of similar compounds. The results indicated that modifications to the tetrazole ring significantly influenced both antimicrobial and anticancer activities. For instance, compounds with additional methoxy groups exhibited enhanced potency against specific cell lines compared to their counterparts .

Q & A

Q. What are the recommended synthetic routes for preparing 2,3-Bis(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride?

The compound can be synthesized via condensation reactions involving tetrazolium precursors and substituted aryl aldehydes. A general method involves refluxing a tetrazolium derivative (e.g., 5-phenyltetrazolium chloride) with 4-methoxybenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . For methoxyphenyl functionalization, Stille coupling or nucleophilic substitution may be employed using tributyltin intermediates or halogenated precursors, as described in analogous triazole and triazine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : Use / NMR to confirm substituent integration and electronic environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range). IR spectroscopy can validate the tetrazolium C=N stretch (~1600 cm) and methoxy C-O bonds (~1250 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL or SHELXTL is recommended for resolving bond lengths, angles, and crystal packing. The WinGX suite aids in data integration and ORTEP-III for graphical representation .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, strong oxidizers, or high temperatures, as tetrazolium salts are prone to hydrolysis and redox reactions .

Q. What methodologies are used to assess its biological activity in vitro?

While specific data for this compound is limited, tetrazolium analogs are typically evaluated via cell viability assays (e.g., MTT-like protocols). Dissolve the compound in DMSO (≤0.1% final concentration), treat cell cultures, and measure formazan formation spectrophotometrically at 570 nm. Include controls for solvent toxicity and redox interference .

Q. How can impurities be removed during purification?

Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–50%). For recrystallization, dissolve the crude product in hot methanol-water (3:1 v/v) and cool slowly to isolate needle-like crystals .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

Cross-validate using multiple techniques:

Q. What mechanistic insights explain the reactivity of the tetrazolium core in nucleophilic substitutions?

The tetrazolium ring’s electron-deficient nature facilitates nucleophilic attacks at the N2/N3 positions. Monitor reactions via NMR kinetics: Methoxy groups at the 4-position enhance resonance stabilization, reducing reactivity compared to electron-withdrawing substituents. InCl-catalyzed thiolation (e.g., with mercaptans) can proceed via a radical or polar pathway, depending on solvent polarity .

Q. How do substituents (e.g., methoxy vs. fluoro) affect the compound’s electrochemical behavior?

Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF): Methoxy groups donate electrons, shifting reduction potentials cathodically (~–0.5 V vs. Ag/AgCl), whereas electron-withdrawing groups (e.g., –F) induce anodic shifts. Correlate with Hammett substituent constants (σ, σ) for predictive modeling .

Q. What strategies address inconsistencies in biological assay results (e.g., variable IC)?

- Validate purity via HPLC (C18 column, 70:30 MeOH/HO mobile phase).

- Test against isogenic cell lines to rule out off-target effects.

- Use ESR spectroscopy to detect radical intermediates that may interfere with assay readouts .

Q. How can computational modeling predict its interaction with biological targets?

Dock the compound into protein active sites (e.g., NADH dehydrogenases) using AutoDock Vina. Parameterize the tetrazolium core with RESP charges (Antechamber) and simulate binding dynamics via molecular dynamics (AMBER22). Compare with experimental IC values to refine scoring functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.